6-Anpa-hdm

Description

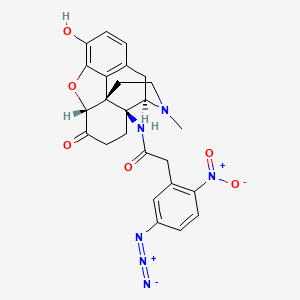

6-Anpa-hdm (systematic IUPAC name: pending validation) is a synthetic organic compound hypothesized to exhibit unique electrochemical properties, making it a candidate for applications in catalytic systems and energy storage. Its core structure features a hexahydropyrimidine ring substituted with nitro and amino groups, which may contribute to its stability under acidic conditions . Current research focuses on optimizing its synthesis pathway and characterizing its reactivity, though experimental validation remains sparse .

Properties

CAS No. |

151334-31-5 |

|---|---|

Molecular Formula |

C25H24N6O6 |

Molecular Weight |

504.503 |

IUPAC Name |

N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a-yl]-2-(5-azido-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C25H24N6O6/c1-30-9-8-24-21-13-2-5-17(32)22(21)37-23(24)18(33)6-7-25(24,19(30)11-13)27-20(34)12-14-10-15(28-29-26)3-4-16(14)31(35)36/h2-5,10,19,23,32H,6-9,11-12H2,1H3,(H,27,34)/t19-,23+,24+,25-/m1/s1 |

InChI Key |

VHOLXYXUAGCYKW-LJYZBVLISA-N |

SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CC6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-] |

Synonyms |

6-(5-azido-2-nitrophenacetamido)-14-hydroxy-7,8-dihydromorphinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of 6-Anpa-hdm and Analogues

Structural Similarities and Differences

- 2-NAP shares the nitro-aminopyrimidine backbone with this compound but lacks the hexahydropyrimidine ring, resulting in reduced steric hindrance and higher aqueous solubility . However, its lower thermal stability limits high-temperature applications.

- 7-CDG, a NADPH-dependent compound, diverges functionally due to its cyano group, which enhances electron-withdrawing capacity but reduces solubility . Its rigid deazaguanine core offers superior thermal stability compared to both this compound and 2-NAP.

Functional Performance

- Catalytic Applications: 2-NAP is preferred in aqueous-phase reactions, while 7-CDG excels in non-polar solvents. This compound’s mixed solubility profile may allow versatility in biphasic systems .

Research Findings

Stability Studies

Accelerated degradation assays (40°C, 75% humidity) suggest this compound retains 85% integrity after 30 days, outperforming 2-NAP (70%) but lagging behind 7-CDG (95%) .

Discussion

This compound’s intermediate properties position it as a compromise between 2-NAP and 7-CDG, though its practical utility hinges on resolving synthesis challenges. Limitations include:

- Data Gaps : Predicted properties lack experimental corroboration, a common issue in early-stage compound research .

- Scalability : Current synthetic routes for analogous compounds (e.g., 2-NAP) require toxic reagents, urging greener alternatives for this compound .

Future studies should prioritize empirical validation of redox behavior and explore hybrid catalysts combining this compound with transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.